1-Ethyl-4-(methoxymethoxy)benzene

Description

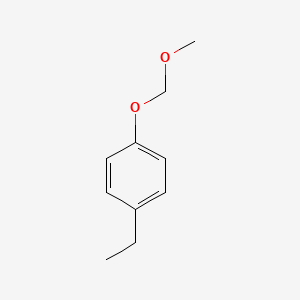

1-Ethyl-4-(methoxymethoxy)benzene is an aromatic ether characterized by an ethyl group (-CH₂CH₃) at the 1-position and a methoxymethoxy group (-OCH₂OCH₃) at the 4-position of the benzene ring. The methoxymethoxy group is a bifunctional protecting group commonly used in organic synthesis to mask hydroxyl groups under acidic or oxidative conditions . This compound serves as a versatile intermediate in radical-mediated reactions and transition-metal-free decarboxylative halogenation processes . Its ethyl substituent enhances hydrophobicity compared to smaller alkyl or polar groups, influencing solubility and reactivity in synthetic pathways .

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-ethyl-4-(methoxymethoxy)benzene |

InChI |

InChI=1S/C10H14O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

ZBLFCWKVDYDWIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Stability

Methoxymethoxy vs. Methoxy Groups

- 1-Methoxy-4-(1-methylethyl)benzene (): The methoxy group (-OCH₃) directs electrophilic substitution to the para position but lacks the bifunctional reactivity of the methoxymethoxy group. Oxidation of this compound yields hydroperoxides and ketones via free-radical pathways .

- 1-Ethyl-4-(methoxymethoxy)benzene : The methoxymethoxy group introduces steric hindrance and acid sensitivity. For example, it undergoes hydrolysis more readily under acidic conditions compared to methoxy analogs, as seen in the synthesis of 1-(1-Methoxyethyl)-4-(methoxymethoxy)benzene derivatives (40% yield under bromination conditions) .

Ethyl vs. Bulkier Alkyl Groups

- 1-Ethyl-4-(1-methylethyl)benzene (CAS 218-48-8, ): The isopropyl group (-CH(CH₃)₂) increases steric bulk, reducing reaction rates in substitution reactions compared to the linear ethyl group.

- This compound : The ethyl group balances steric effects with electronic donation, enabling moderate reactivity in radical-mediated syntheses .

Electronic and Steric Influences

Stability and Functional Group Compatibility

- Methoxymethoxy vs. Methoxymethyl : The methoxymethoxy group in this compound is more acid-labile than the methoxymethyl group (-CH₂OCH₃) in 1-(1-Methoxyethyl)-4-(methoxymethyl)benzene (CAS 61145-46-8), which resists hydrolysis under mild conditions .

- Comparison with Ether-Protected Analogs : Compounds like 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate () demonstrate higher stability in basic media due to longer ethylene glycol chains, unlike the acid-sensitive methoxymethoxy group .

Research Findings and Implications

Synthetic Utility : The methoxymethoxy group enables selective deprotection strategies, making this compound valuable in multi-step syntheses .

Reactivity Trade-offs : While ethyl substituents enhance hydrophobicity, they may reduce yields in polar reaction environments compared to methyl or hydroxyl analogs .

Biological Potential: Structural analogs with ethyl and ether groups show promise in enzyme inhibition, suggesting avenues for bioactivity studies on this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.